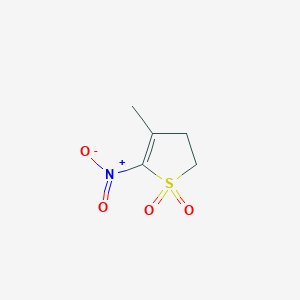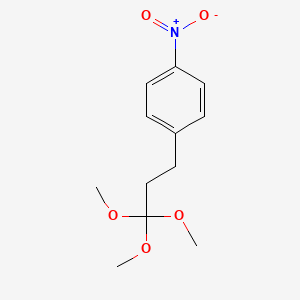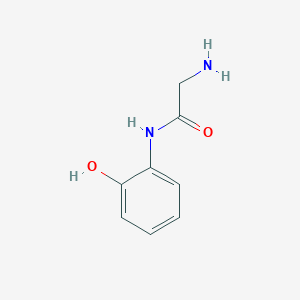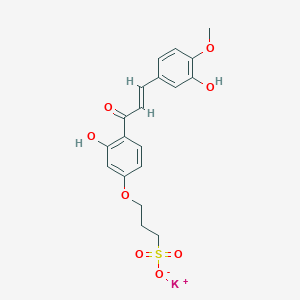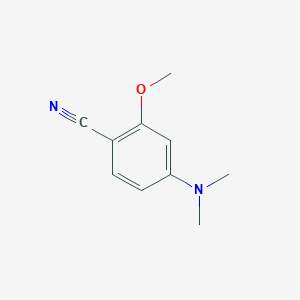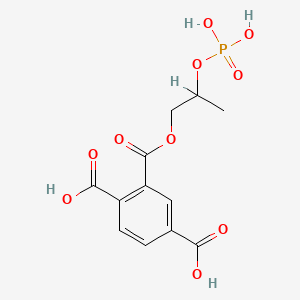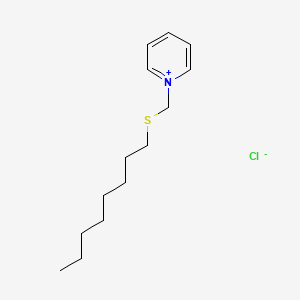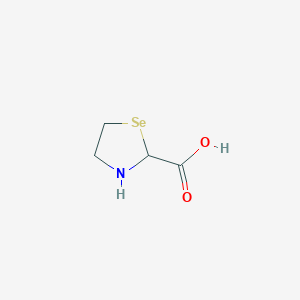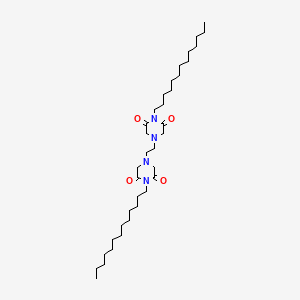![molecular formula C21H42N2O3 B14479491 Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- CAS No. 66161-56-6](/img/structure/B14479491.png)
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- is a chemical compound with the molecular formula C21H42N2O2. It is known for its unique structure, which includes a tetradecanamide backbone linked to a morpholine ring through a propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- typically involves the reaction of tetradecanoic acid with a morpholine derivative. The process generally includes the following steps:
Activation of Tetradecanoic Acid: This step involves converting tetradecanoic acid into an activated ester or acid chloride.
Amidation Reaction: The activated tetradecanoic acid is then reacted with N-(3-aminopropyl)morpholine to form the desired amide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides.
Aplicaciones Científicas De Investigación
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific molecular pathways.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and the amide linkage play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(4-Morpholinyl)propyl]tetradecanamide: Similar structure but without the oxido group.
N-[3-(4-Oxido-4-morpholinyl)propyl]dodecanamide: Similar structure with a shorter alkyl chain.
Uniqueness
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- is unique due to the presence of the oxido group on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
Propiedades
Número CAS |
66161-56-6 |
|---|---|
Fórmula molecular |
C21H42N2O3 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
N-[3-(4-oxidomorpholin-4-ium-4-yl)propyl]tetradecanamide |
InChI |
InChI=1S/C21H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-21(24)22-15-13-16-23(25)17-19-26-20-18-23/h2-20H2,1H3,(H,22,24) |
Clave InChI |
STYCFTQPURZRQV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCCC[N+]1(CCOCC1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


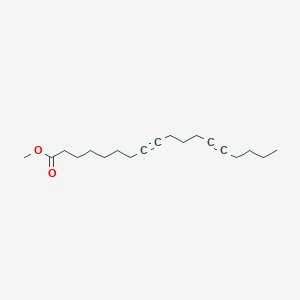
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
